molecular formula C16H17BrO2 B8281041 4-Bromo-1-((4-ethylbenzyl)oxy)-2-methoxybenzene

4-Bromo-1-((4-ethylbenzyl)oxy)-2-methoxybenzene

Cat. No.: B8281041
M. Wt: 321.21 g/mol
InChI Key: RUUYPUNCSLIZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-((4-ethylbenzyl)oxy)-2-methoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with an ethylbenzyloxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-((4-ethylbenzyl)oxy)-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-(4-ethylbenzyloxy)-2-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-((4-ethylbenzyl)oxy)-2-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding dehalogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

4-Bromo-1-((4-ethylbenzyl)oxy)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-((4-ethylbenzyl)oxy)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine atom and other substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-ethylbenzene
  • 4-Bromo-1-butene
  • 1-Bromo-4-ethynylbenzene

Uniqueness

4-Bromo-1-((4-ethylbenzyl)oxy)-2-methoxybenzene is unique due to the presence of both an ethylbenzyloxy group and a methoxy group on the benzene ring, which can significantly influence its chemical properties and reactivity compared to other bromobenzenes. This unique substitution pattern makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C16H17BrO2

Molecular Weight

321.21 g/mol

IUPAC Name

4-bromo-1-[(4-ethylphenyl)methoxy]-2-methoxybenzene

InChI

InChI=1S/C16H17BrO2/c1-3-12-4-6-13(7-5-12)11-19-15-9-8-14(17)10-16(15)18-2/h4-10H,3,11H2,1-2H3

InChI Key

RUUYPUNCSLIZBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methoxyphenol (7.0 g) and ethylbenzyl chloride (5.6 g) in DMF (35 mL) was added K2CO3 (5.7 g). The reaction mixture was stirred at 80° C. for 1 hr. Water was added to the reaction mixture. The precipitated solid was collected on a filter and dried to give the title compound (11 g, 99%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

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